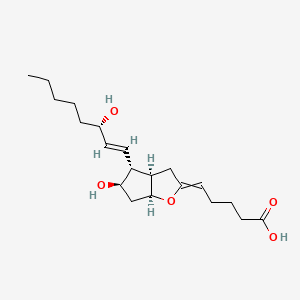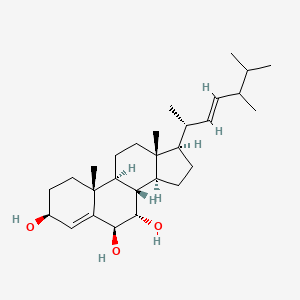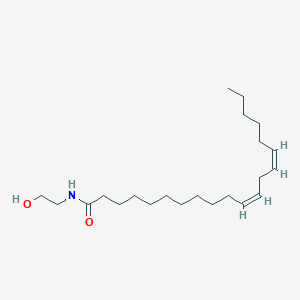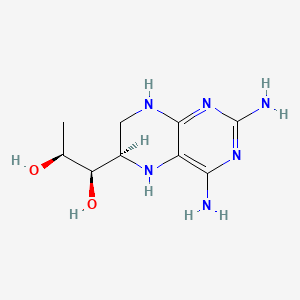
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide is a ring assembly and a member of pyrazoles.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-1-(1H-imidazol-5-ylsulfonyl)-3-piperidinecarboxamide has been explored for its potential in heterocyclic synthesis. Fadda et al. (2012) utilized derivatives of this compound as key intermediates in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting its utility in creating diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial Properties
Research by Othman (2013) demonstrated the use of this compound in the synthesis of novel compounds with antimicrobial properties. This study synthesized and evaluated various derivatives for their antimicrobial and antifungal activities (Othman, 2013).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified derivatives of this compound as effective glycine transporter 1 inhibitors. These derivatives exhibited potent inhibitory activity and favorable pharmacokinetics, making them potential candidates for treating disorders related to glycine transporter 1 (Yamamoto et al., 2016).
Biological Applications
Saeed et al. (2015) synthesized a series of benzamides using a related compound, demonstrating their potential biological applications. These compounds were tested for their inhibitory potential against various enzymes, revealing their potential in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).
Crystallographic and Computational Studies
The crystallographic and computational analyses of antipyrine derivatives, including this compound, were conducted by Saeed et al. (2020). They explored the intermolecular interactions and stability of these compounds, providing insights into their structural and energetic properties (Saeed et al., 2020).
Anti-Cancer Activity
Ghorab et al. (2014) synthesized pyrazolone derivatives from a related compound and evaluated their anti-breast cancer activity. This study highlighted the potential use of these derivatives in cancer therapy, especially against breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Propiedades
Fórmula molecular |
C20H24N6O4S |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(1H-imidazol-5-ylsulfonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O4S/c1-14-18(20(28)26(24(14)2)16-8-4-3-5-9-16)23-19(27)15-7-6-10-25(12-15)31(29,30)17-11-21-13-22-17/h3-5,8-9,11,13,15H,6-7,10,12H2,1-2H3,(H,21,22)(H,23,27) |
Clave InChI |
CUZDAMPFOBLSFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN=CN4 |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CN=CN4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)








